Product packaging for 6-Bromo-1-(trifluoromethyl)isoquinoline(Cat. No.:CAS No. 1256836-88-0)

6-Bromo-1-(trifluoromethyl)isoquinoline

Cat. No.: B6306431
CAS No.: 1256836-88-0
M. Wt: 276.05 g/mol
InChI Key: JRMLQGMPCVTDSI-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core in Contemporary Organic and Medicinal Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realms of organic and medicinal chemistry. rsc.org Its rigid framework is a common feature in a vast array of natural alkaloids, many of which exhibit potent biological activities. rsc.org This has made the isoquinoline nucleus an attractive template for the design and synthesis of new therapeutic agents.

Derivatives of isoquinoline have demonstrated a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. rsc.orgnih.gov The structural diversity of isoquinoline-based compounds allows for fine-tuning of their biological targets and pharmacokinetic profiles. Consequently, the development of efficient and novel synthetic methodologies for accessing functionalized isoquinolines remains an area of intense research. rsc.org Beyond medicinal applications, isoquinoline derivatives also serve as crucial ligands in asymmetric synthesis and as components in the development of advanced materials. nih.gov

Strategic Importance of Halogenation and Trifluoromethylation in Heterocyclic Compound Design

The introduction of halogen atoms and trifluoromethyl (CF3) groups into heterocyclic structures is a well-established strategy in modern drug discovery and materials science. Halogenation, such as the introduction of a bromine atom, can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. The bromine atom in 6-Bromo-1-(trifluoromethyl)isoquinoline can also serve as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions.

Overview of Research Trajectories for this compound within Academic Contexts

While specific academic literature solely dedicated to this compound is not abundant, its structural motifs place it at the intersection of several important research trajectories. The synthesis of 1-trifluoromethylated isoquinolines is an active area of investigation, driven by the potential biological significance of these compounds.

One prominent research avenue involves the radical trifluoromethylation of isoquinoline precursors. For instance, a method has been developed for the synthesis of 1-trifluoromethylated isoquinolines from β-aryl-α-isocyano-acrylates using Togni's reagent as the CF3 radical source. nih.gov This approach is notable for being transition-metal-free and providing the desired products in good yields. nih.gov Another strategy involves the copper-catalyzed reaction of isoquinoline-N-oxides with Togni's reagent to introduce the trifluoromethyl group at the C1 position under mild conditions. rsc.org

Furthermore, electrochemical methods are emerging as a powerful tool for the synthesis of trifluoromethylated heterocycles. An electrochemical protocol for generating trifluoromethyl radicals has been described for the synthesis of isoquinoline-1,3-diones, highlighting a green and efficient approach to these structures. nih.gov The development of one-pot multistep syntheses of 1-fluoroalkylisoquinolines from N-fluoroalkyl-1,2,3-triazoles also represents a significant advancement in accessing these complex scaffolds. rsc.org

Compound Information Table

Compound Name
This compound
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Isoquinoline
Togni's reagent
β-aryl-α-isocyano-acrylate
Isoquinoline-N-oxide
Isoquinoline-1,3-dione
N-fluoroalkyl-1,2,3-triazole

Research Synthesis Methods for 1-Trifluoromethylated Isoquinolines

MethodPrecursorsReagentsKey Features
Radical Trifluoromethylationβ-aryl-α-isocyano-acrylatesTogni's reagentTransition-metal-free, good yields. nih.gov
Copper-Catalyzed ReactionIsoquinoline-N-oxidesTogni's reagent, Copper(II) triflateMild conditions, high efficiency. rsc.org
Electrochemical SynthesisN-(2-alkynyl)benzamidesIMDN-SO2CF3Generation of trifluoromethyl radicals via cathode reduction. nih.gov
One-pot Multistep SynthesisN-fluoroalkyl-1,2,3-triazolesPotassium fluorideMicrowave heating, solvent effects studied. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrF3N B6306431 6-Bromo-1-(trifluoromethyl)isoquinoline CAS No. 1256836-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-1-2-8-6(5-7)3-4-15-9(8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMLQGMPCVTDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(F)(F)F)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for the Preparation of 6 Bromo 1 Trifluoromethyl Isoquinoline and Analogues

Retrosynthetic Analysis and Key Disconnections for the 6-Bromo-1-(trifluoromethyl)isoquinoline Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For this compound, several key disconnections can be considered. The primary disconnections involve the formation of the isoquinoline (B145761) core and the introduction of the bromo and trifluoromethyl substituents.

One common strategy involves first constructing the 1-(trifluoromethyl)isoquinoline (B1314108) skeleton, followed by regioselective bromination at the C-6 position. Alternatively, a pre-functionalized benzene (B151609) derivative containing a bromine atom at the meta-position relative to a side chain can be used as a starting material for the cyclization to form the isoquinoline ring. The trifluoromethyl group can be introduced either before or after the cyclization, depending on the chosen synthetic route and the availability of starting materials.

A plausible retrosynthetic pathway is shown below:

This analysis highlights the critical steps: isoquinoline ring formation, bromination, and trifluoromethylation, which will be discussed in detail in the following sections.

Established Multi-Step Synthetic Sequences to Functionalized Isoquinolines

Classical cyclization reactions remain fundamental in the synthesis of the isoquinoline skeleton.

Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org These intermediates can then be oxidized to the corresponding isoquinolines. The reaction is typically carried out under refluxing acidic conditions. wikipedia.org The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org For substrates lacking electron-donating groups on the benzene ring, stronger conditions such as P₂O₅ in refluxing POCl₃ are often required. wikipedia.org

Pomeranz-Fritsch Reaction : This method provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. thermofisher.comchemistry-reaction.com These acetals are formed from the condensation of a benzaldehyde (B42025) with 2,2-diethoxyethylamine. thermofisher.com The reaction is typically performed in concentrated sulfuric acid. thermofisher.comwikipedia.org Modifications to this reaction, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines. thermofisher.com While effective, this reaction can sometimes give low yields depending on the substituents present. organicreactions.org Recent studies have shown that this reaction can be accelerated in charged microdroplets at ambient temperature without the need for strong acid. nih.gov

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgjk-sci.com These can be subsequently aromatized to form isoquinolines. The reaction's driving force is the formation of an electrophilic iminium ion. wikipedia.org The Pictet-Spengler reaction is particularly effective for electron-rich aromatic rings like indole (B1671886) or pyrrole, but less nucleophilic rings like a phenyl group may require higher temperatures and stronger acids. wikipedia.org The use of trifluoromethylated precursors has been explored in this reaction. nih.gov Phosphate buffers have also been used as a mild catalyst for this reaction. acs.org

Table 1: Comparison of Classical Isoquinoline Syntheses

Reaction Precursor(s) Key Reagents Product Key Features
Bischler-Napieralski β-arylethylamide POCl₃, P₂O₅ 3,4-Dihydroisoquinoline Requires subsequent oxidation to isoquinoline. wikipedia.orgresearchgate.net
Pomeranz-Fritsch Benzaldehyde, 2,2-dialkoxyethylamine Concentrated H₂SO₄ Isoquinoline Direct synthesis of the aromatic isoquinoline. thermofisher.comchemistry-reaction.com
Pictet-Spengler β-arylethylamine, aldehyde/ketone Acid catalyst (e.g., HCl, TFA) Tetrahydroisoquinoline Requires subsequent aromatization. wikipedia.orgresearchgate.net

Achieving site-specific bromination on the isoquinoline scaffold is crucial for the synthesis of this compound.

Direct bromination of isoquinoline often leads to a mixture of products. However, regioselective bromination can be achieved under specific conditions. For instance, bromination of isoquinoline in concentrated sulfuric acid (H₂SO₄) using N-bromosuccinimide (NBS) can yield 5-bromoisoquinoline. researchgate.net The choice of brominating agent, acid, temperature, and concentration significantly influences the regioselectivity. researchgate.net

For the synthesis of 6-bromo derivatives, a common strategy involves starting with a substituted phenethylamine (B48288) that already contains a bromine atom at the desired position. This precursor can then undergo a cyclization reaction, such as the Bischler-Napieralski reaction, to form the 6-bromo-substituted isoquinoline ring system.

Another approach is the direct C4 halogenation of isoquinolines through a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization. nih.gov This method provides high site selectivity for the C4 position. nih.gov

The introduction of the trifluoromethyl (CF₃) group is a key step in the synthesis. This can be achieved through various methods, with electrophilic and radical trifluoromethylation being prominent.

Electrophilic Trifluoromethylation : This approach utilizes reagents that act as an electrophilic source of the CF₃ group ("CF₃⁺"). Hypervalent iodine reagents, such as Togni reagents, are widely used for this purpose. nih.govrsc.org These reagents can trifluoromethylate a variety of nucleophiles under mild conditions. rsc.org For example, isoquinoline-N-oxides can react with a Togni reagent in the presence of a copper(II) triflate catalyst to yield 1-(trifluoromethyl)isoquinolines. rsc.org

Radical Trifluoromethylation : Radical pathways offer a direct method for C-H trifluoromethylation, avoiding the need for pre-functionalized substrates. researchgate.net A general method involves using a stable trifluoromethyl radical source that can react with a broad range of electron-deficient and electron-rich heteroaromatic systems at ambient temperature. pnas.org A simple and efficient method for synthesizing 1-trifluoromethylated isoquinolines involves the reaction of β-aryl-α-isocyano-acrylates with the Togni reagent as a CF₃ radical precursor, without the need for a transition metal catalyst. nih.gov Copper-catalyzed radical alkene-trifluoromethylation has also been developed for the synthesis of trifluoromethylated azaheterocycles. thieme-connect.com

Table 2: Selected Trifluoromethylation Reagents and Methods

Method Reagent Type Example Reagent Substrate Key Features
Electrophilic Hypervalent Iodine Togni Reagent Isoquinoline-N-oxide Often requires a catalyst (e.g., Cu(II) triflate). rsc.orgbeilstein-journals.org
Radical CF₃ Radical Source Togni Reagent β-aryl-α-isocyano-acrylate Can be transition-metal-free. nih.gov
Radical CF₃ Radical Source CF₃SO₂Na Heterocycles Proceeds at ambient temperature with broad substrate scope. pnas.org

Modern Catalytic Approaches in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. The bromine atom at the C-6 position serves as an excellent handle for various coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling : This reaction couples the bromo-substituted isoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. acs.org This allows for the formation of a new carbon-carbon bond at the C-6 position, enabling the synthesis of a diverse library of analogues.

Sonogashira Coupling : This reaction involves the coupling of the bromo-isoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov This introduces an alkynyl group at the C-6 position, which can be further modified.

Heck Coupling : The Heck reaction couples the bromo-isoquinoline with an alkene in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond and introducing a vinyl substituent.

Buchwald-Hartwig Amination : This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-isoquinoline with an amine in the presence of a palladium catalyst and a strong base. This is a valuable method for synthesizing amino-substituted isoquinoline derivatives.

The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. The use of low catalyst loadings, often in the parts-per-million (ppm) range, is a growing trend in sustainable chemistry. youtube.comacs.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Reaction Coupling Partner Bond Formed Catalyst System
Suzuki-Miyaura Organoboron Reagent C-C Pd catalyst, Base
Sonogashira Terminal Alkyne C-C (alkynyl) Pd catalyst, Cu co-catalyst, Base
Heck Alkene C-C (vinyl) Pd catalyst, Base
Buchwald-Hartwig Amine C-N Pd catalyst, Strong Base

Rhodium-Catalyzed C-H Activation and Cyclization Cascades

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of complex organic molecules. nih.govrsc.org Rhodium catalysts, in particular, have been extensively used for the construction of isoquinoline and isoquinolone scaffolds through the annulation of arenes with alkynes or other coupling partners. researchgate.netbeilstein-journals.orgias.ac.in These reactions typically proceed via an ortho-C-H activation directed by a functional group on the aromatic substrate, followed by insertion of the coupling partner and subsequent cyclization.

The synthesis of 1-(trifluoromethyl)isoquinoline analogues can be envisioned through a rhodium-catalyzed C-H activation/cyclization cascade. For instance, the reaction of a suitably substituted benzaldehyde or ketoxime derivative with a trifluoromethylated alkyne could potentially lead to the desired isoquinoline core. While a direct synthesis of this compound via this method has not been explicitly reported, the general strategies for isoquinoline synthesis using rhodium catalysis are well-established and offer a promising avenue for exploration.

Copper-Mediated Trifluoromethylation and Thiolation Reactions

Copper-mediated and -catalyzed reactions have gained significant traction for the introduction of trifluoromethyl (CF₃) and trifluoromethylthio (SCF₃) groups into organic molecules. nsf.govnih.govosaka-u.ac.jp These methods are often more cost-effective than their palladium-catalyzed counterparts.

The introduction of the trifluoromethyl group at the C1-position of the isoquinoline ring can be a challenging transformation. Copper-mediated trifluoromethylation of isoquinoline N-oxides with a suitable CF₃ source, such as the Togni reagent or TMSCF₃, represents a potential strategy.

Furthermore, the installation of a trifluoromethylthio group can be achieved through copper-catalyzed trifluoromethylthiolation. While direct thiolation of this compound is not documented, the copper-mediated trifluoromethylthiolation of alkenyl iodides with AgSCF₃ provides a proof-of-concept for the formation of C-SCF₃ bonds under copper catalysis. This reaction proceeds via an in-situ generated CuSCF₃ species that couples with the halide. A similar approach could potentially be adapted for the thiolation of the bromo-isoquinoline scaffold.

Radical-Mediated Synthesis and Functionalization of this compound

Radical reactions offer unique reactivity patterns that complement traditional ionic and pericyclic reactions. In recent years, photoredox catalysis has revolutionized the field of radical chemistry, enabling the generation of radicals under mild conditions.

Photo-Induced Radical Cyclization and Functionalization Strategies

Photo-induced radical reactions provide a powerful platform for the synthesis and functionalization of heterocyclic compounds. The generation of a trifluoromethyl radical from a suitable precursor, followed by its addition to an appropriate acceptor and subsequent cyclization, can lead to the formation of trifluoromethylated isoquinolines.

While a direct photo-induced radical synthesis of this compound has not been reported, related strategies for the synthesis of trifluoromethylated heterocycles are prevalent in the literature. These methods often utilize a photocatalyst that, upon excitation with visible light, can initiate a radical cascade process. Such approaches offer a promising alternative to traditional metal-catalyzed methods for the construction of the target molecule and its analogues.

Trifluoromethyl Radical Precursors and Generation Methods

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound. The trifluoromethyl radical (•CF₃) is a key intermediate in many successful trifluoromethylation reactions due to its reactivity profile. A variety of precursors have been developed to generate this radical under controlled conditions, with photoredox catalysis emerging as a particularly powerful and mild approach. core.ac.uknih.gov

Common and effective precursors for the •CF₃ radical include sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), electrophilic hypervalent iodine compounds (Togni's reagents), and trifluoromethanesulfonyl chloride (CF₃SO₂Cl). researchgate.netacs.orgnih.gov The generation of the radical from these stable starting materials can be initiated through several methods:

Oxidative Generation: The Langlois reagent, an inexpensive and easy-to-handle solid, generates the •CF₃ radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), often with a copper(II) catalyst. researchgate.netsemanticscholar.org

Reductive Generation (Photoredox Catalysis): This is the most prevalent modern method. A photocatalyst, such as Ru(phen)₃Cl₂ or an iridium complex, is excited by visible light. nih.govrsc.org The excited-state catalyst then reduces a precursor like Togni's reagent or triflyl chloride via a single-electron transfer (SET) process, causing the precursor to fragment and release the •CF₃ radical. nih.govsemanticscholar.org This method is valued for its mild, room-temperature conditions. nih.gov

Electrochemical Methods: Electrochemical synthesis offers a reagent-free alternative for generating the trifluoromethyl radical from precursors like CF₃SO₂Na, providing a green and controlled approach to trifluoromethylation. nih.gov

The choice of precursor and generation method depends on the substrate's functional group tolerance and the desired reaction conditions. Visible-light photoredox catalysis has proven exceptionally versatile for the trifluoromethylation of a wide range of heterocycles. core.ac.ukrsc.org

PrecursorCommon Name(s)Generation MethodTypical Catalysts/InitiatorsKey Advantages
CF₃SO₂NaLanglois' Reagent, Sodium TriflinateOxidative or Photoredoxt-BuOOH/Cu(II); Photocatalyst (e.g., Ru, Ir complexes), Organic DyesInexpensive, stable solid, easy to handle. researchgate.netsemanticscholar.org
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneTogni's Reagent IReductive (Photoredox), ThermalPhotocatalyst (e.g., Ru, Ir), NHC carbenes, HeatHighly effective electrophilic CF₃ source, broad substrate scope. acs.orgsemanticscholar.org
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxoleTogni's Reagent IIReductive (Photoredox)Photocatalyst, Cu(II)/Rh(III) systemsUsed in three-component cascade reactions. nih.govacs.org
CF₃SO₂ClTriflyl ChlorideReductive (Photoredox)Ru(phen)₃Cl₂Readily available liquid, effective in photoredox cycles. nih.gov
CF₃BrTrifluorobromomethaneReductive (Photoredox)fac-Ir(ppy)₃Low-cost, industrially abundant gas. mdpi.com

One-Pot and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

Several powerful examples relevant to the synthesis of trifluoromethylated aza-heterocycles have been reported:

Silver-Catalyzed Cascade Aminofluorination: A one-pot cascade approach has been developed for synthesizing 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinoline analogues. nih.govacs.org This procedure involves an intramolecular aminofluorination of an alkyne, catalyzed by a silver compound, demonstrating an efficient method to construct fluorinated isoquinoline cores in a single step. nih.govacs.org

One-Pot Quinazolinone Synthesis: 2-Trifluoromethylquinazolin-4(3H)-ones have been prepared in a one-pot, three-component reaction. organic-chemistry.org This method uses inexpensive trifluoroacetic acid (TFA) as the CF₃ source, which first condenses with an anthranilic acid, followed by a subsequent condensation with an amine to build the final heterocyclic product in good yield. organic-chemistry.org

Multi-Component Cascade for Pyrroles: A three-component cascade reaction promoted by a Cu(II)/Rh(III) system has been used to create fully substituted trifluoromethyl pyrroles. nih.govacs.org The sequence involves an aza-Michael addition, a trifluoromethylation cyclization using a Togni reagent, and a final oxidation step, all occurring in the same pot to rapidly build molecular complexity with high regioselectivity. nih.govacs.org

Palladium-Catalyzed C-H Arylation Cascade: N-fused isoquinoline derivatives have been synthesized via a one-pot sequence involving a nucleophilic substitution followed by an intramolecular palladium-catalyzed C-H arylation, providing convenient access to diverse polycyclic isoquinoline structures. rsc.org

These methodologies highlight a strategic shift towards building complex molecular frameworks through meticulously designed reaction sequences that maximize synthetic efficiency.

Optimization of Reaction Parameters and Conditions for Improved Yield and Selectivity

The success of a synthetic route often hinges on the careful optimization of reaction parameters. For the synthesis of this compound, tuning conditions for both the trifluoromethylation step and any cross-coupling reactions at the bromine position is crucial for maximizing yield and achieving high selectivity. Key parameters include the choice of catalyst, solvent, base, temperature, and reagent stoichiometry.

Solvent and Base Effects: In Suzuki-Miyaura cross-coupling reactions, which are highly relevant for modifying the 6-bromo position, the choice of solvent and base is critical. For instance, in the coupling of a bromophenyl derivative, a screen of conditions might show that a solvent like 1,4-dioxane (B91453) with a base such as K₃PO₄ provides superior yields compared to other combinations like toluene (B28343) or acetonitrile (B52724) with different bases. mdpi.com

Catalyst Loading and Temperature: Catalyst loading is a key variable to optimize. In many palladium-catalyzed reactions, reducing the catalyst loading to the minimum effective amount (e.g., 0.01-5 mol%) is economically and environmentally beneficial. mdpi.comresearchgate.net Temperature also plays a vital role; while some reactions require heating to proceed at a reasonable rate, excessively high temperatures can lead to catalyst degradation or side product formation. nih.gov Automated systems have been used to rapidly screen combinations of temperature, time, and catalyst loading to identify optimal conditions. nih.gov

Regioselectivity Control: In C-H functionalization reactions, such as the direct trifluoromethylation of a heterocycle, the solvent can dramatically influence which position on the ring is modified. In one study, the trifluoromethylation of 4-acetylpyridine (B144475) in standard aqueous conditions favored the C-2 position, but switching the solvent to dimethylsulfoxide (DMSO) caused a complete reversal, favoring the C-3 product with high selectivity (>5:1). pnas.org This demonstrates the power of solvent effects in directing the outcome of a reaction.

The following table illustrates how varying reaction parameters can impact the outcome of a representative cross-coupling reaction, based on findings from related systems. mdpi.com

Parameter VariedCondition AYield ACondition BYield BObservation
SolventToluene40%1,4-Dioxane60%The choice of solvent significantly impacts reaction efficiency in Suzuki couplings. mdpi.com
BaseK₂CO₃ModerateK₃PO₄GoodThe strength and nature of the base are critical for the transmetalation step. mdpi.com
Temperature80 °CLow/Slow100 °CHighHigher temperatures often increase reaction rates but can risk decomposition. nih.gov
Catalyst Loading5 mol%85%1 mol%82%Lowering catalyst loading can maintain high yields while reducing costs. mdpi.comnih.gov
Regioselectivity (Solvent)Aqueous2.4:1 (C-2:C-3)DMSO1:5 (C-2:C-3)Solvent can completely reverse the site-selectivity of C-H trifluoromethylation. pnas.org

Iii. Chemical Reactivity and Transformational Chemistry of 6 Bromo 1 Trifluoromethyl Isoquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus, particularly when substituted with the electron-withdrawing trifluoromethyl group, is generally deactivated towards electrophilic aromatic substitution. masterorganicchemistry.com However, the bromine at the 6-position can direct incoming electrophiles. Conversely, the electron-deficient nature of the ring system makes it susceptible to nucleophilic aromatic substitution (SNA r). libretexts.org

The generally accepted mechanism for nucleophilic aromatic substitution involves an initial attack by a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org The presence of the strongly electron-withdrawing trifluoromethyl group at the 1-position is expected to stabilize the negative charge in the Meisenheimer-type intermediate, thereby facilitating nucleophilic attack. This enhanced reactivity allows for the displacement of the bromine atom by various nucleophiles.

Advanced Functional Group Interconversions of the Bromine Moiety

The bromine atom at the C6 position is a versatile functional group that serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are pivotal in the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are instrumental in forging new carbon-carbon bonds at the C6 position of the isoquinoline core.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 6-bromo-1-(trifluoromethyl)isoquinoline and a variety of organoboron compounds. This method is widely used for the synthesis of biaryl and alkyl-aryl derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with terminal alkynes, providing access to substituted alkynylisoquinolines. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The resulting arylalkynes are valuable intermediates for the synthesis of more complex structures, including conjugated enynes. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in the formation of a substituted alkene at the C6 position. researchgate.netwikipedia.org This reaction is a powerful tool for the olefination of aryl halides. researchgate.net

ReactionReactantCatalyst/ReagentsProduct
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, Base6-Aryl-1-(trifluoromethyl)isoquinoline
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base6-Alkynyl-1-(trifluoromethyl)isoquinoline
Heck ReactionAlkenePd catalyst, Base6-Alkenyl-1-(trifluoromethyl)isoquinoline

The bromine atom at C6 can be readily displaced by various heteroatom nucleophiles, often facilitated by transition metal catalysis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org It allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to 6-amino-1-(trifluoromethyl)isoquinoline derivatives. figshare.comamazonaws.com The reaction's utility is particularly notable for its tolerance of various functional groups. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a classical method for forming carbon-oxygen and carbon-nitrogen bonds, typically using a copper catalyst. mdpi.com This reaction can be employed to introduce alkoxy or aryloxy groups at the C6 position by reacting this compound with the corresponding alcohol or phenol (B47542) in the presence of a copper catalyst and a base.

Thiolation: The introduction of a sulfur-containing substituent at the C6 position can be achieved through nucleophilic substitution of the bromine atom with a thiol or thiolate anion. This transformation can be promoted by a transition metal catalyst, such as palladium or copper.

ReactionNucleophileCatalyst/ReagentsProduct Class
Buchwald-Hartwig AminationAmine (R-NH2)Pd catalyst, Base6-Amino-1-(trifluoromethyl)isoquinolines
Ullmann CondensationAlcohol (R-OH)Cu catalyst, Base6-Alkoxy-1-(trifluoromethyl)isoquinolines
ThiolationThiol (R-SH)Transition metal catalyst, Base6-Thioether-1-(trifluoromethyl)isoquinolines

Dearomatization and Reduction Strategies for this compound

Modification of the aromatic isoquinoline core through reduction or dearomatization reactions can lead to the formation of saturated or partially saturated heterocyclic systems, such as tetrahydroisoquinolines. These structures are of significant interest in medicinal chemistry.

Catalytic hydrogenation is a common method for the reduction of the isoquinoline ring system. Depending on the catalyst and reaction conditions, either the entire ring system or just the nitrogen-containing ring can be selectively reduced. For instance, catalytic hydrogenation over platinum or palladium catalysts can lead to the formation of 6-bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. bldpharm.com

Hydrosilylation, involving the addition of a silicon-hydrogen bond across a double bond, can also be employed for the reduction of the isoquinoline system. This method often offers a higher degree of selectivity compared to catalytic hydrogenation.

Other Methods for Preparing Saturated Isoquinoline Derivatives

The transformation of the aromatic isoquinoline core into its saturated counterpart, the tetrahydroisoquinoline (THIQ) scaffold, represents a significant strategy in medicinal chemistry, as THIQs are prevalent in numerous biologically active compounds and natural alkaloids. For a substrate such as this compound, this reduction must be achieved with a high degree of selectivity to preserve the bromo and trifluoromethyl substituents, which are crucial for modulating the molecule's physicochemical and pharmacological properties. Several reduction methodologies can be considered for this purpose, primarily centered around catalytic hydrogenation and transfer hydrogenation, each with its own set of catalysts and reaction conditions that can be tailored to achieve the desired outcome.

The direct catalytic hydrogenation of isoquinolines is a powerful and atom-economical method for the synthesis of THIQs. rsc.org However, the stability of the aromatic system and the potential for catalyst poisoning by the nitrogen heterocycle can present challenges, often necessitating harsh reaction conditions such as high pressures and temperatures. rsc.orgnih.gov For a halogenated substrate like this compound, a key consideration is the prevention of hydrodehalogenation, the reductive cleavage of the carbon-bromine bond. The choice of catalyst and support is therefore critical. Catalysts such as palladium on carbon (Pd/C) and platinum(IV) oxide (PtO2) are commonly employed for the hydrogenation of alkenes and aromatic systems. acs.org

In the context of substituted isoquinolines, various catalytic systems have been developed to achieve high yields and selectivity. For instance, rhodium-based catalysts, in conjunction with chiral ligands, have been successfully used for the asymmetric hydrogenation of isoquinolines, often activated by a strong Brønsted acid like HCl. nih.govrsc.org This activation enhances the reactivity of the heterocyclic ring towards reduction. While specific examples for this compound are not extensively documented, the principles of these reactions can be applied. The trifluoromethyl group is generally stable under typical catalytic hydrogenation conditions. The primary challenge remains the selective reduction of the isoquinoline ring without affecting the bromo substituent.

Transfer hydrogenation offers a milder and often more selective alternative to direct catalytic hydrogenation, avoiding the use of high-pressure hydrogen gas. rsc.org This method utilizes a hydrogen donor molecule, such as formic acid, its salts, or isopropanol, in the presence of a metal catalyst. Copper-catalyzed transfer hydrogenation using an oxazaborolidine-BH3 complex has been shown to be effective for a broad range of isoquinolines under mild conditions. acs.org This approach has been successfully applied to the synthesis of biologically active THIQ alkaloids. acs.org Another notable system involves the use of ammonia (B1221849) borane (B79455) as a hydrogen source with a water-stable manganese catalyst, which has been effective for the asymmetric transfer hydrogenation of quinolines in water. rsc.org The functional group tolerance of these systems suggests they could be viable for the reduction of this compound, potentially minimizing the risk of debromination.

The table below summarizes representative conditions for the reduction of isoquinoline derivatives, which could be adapted for this compound.

Iv. Research Applications of 6 Bromo 1 Trifluoromethyl Isoquinoline As a Strategic Building Block

Utilization in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The dual functionality of 6-Bromo-1-(trifluoromethyl)isoquinoline makes it an exceptional starting material for the synthesis of complex organic structures and molecules inspired by natural products. The bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity in the final products, a desirable feature in drug design. rsc.org

The isoquinoline (B145761) framework itself is a core component of many natural alkaloids and pharmacologically active compounds. researchgate.net Synthetic chemists leverage this "privileged structure" to create analogues of natural products with potentially improved therapeutic properties. researchgate.netbldpharm.com The strategic placement of the bromine atom on the this compound core allows for the introduction of various substituents through well-established reactions. These reactions are fundamental in building molecular complexity. For instance, bromo-substituted quinolines and isoquinolines are frequently used in Suzuki, Sonogashira, and aminocarbonylation reactions to form new carbon-carbon and carbon-nitrogen bonds. nih.gov

The trifluoromethyl group at the C1 position is particularly significant. Its introduction into heterocyclic compounds is a major focus of research because it can dramatically improve the pharmacokinetic properties of a molecule, such as metabolic stability and membrane permeability. rsc.org Methods for the direct trifluoromethylation of isoquinolines are actively being developed, highlighting the importance of this moiety in modern organic synthesis. rsc.orgrsc.orgnih.gov By starting with this compound, chemists have direct access to a scaffold that already contains this crucial group, streamlining the synthesis of complex, fluorinated target molecules.

The table below summarizes the strategic utility of the key functional groups in this compound for synthesizing complex molecules.

Functional GroupPositionRole in SynthesisExample Reaction Types
Bromine C6Serves as a versatile handle for C-C and C-N bond formation. acs.orgsigmaaldrich.comSuzuki, Sonogashira, Heck, Buchwald-Hartwig Amination
Trifluoromethyl C1Provides metabolic stability, lipophilicity, and improved pharmacokinetic properties to the final molecule. rsc.orgN/A (pre-installed)
Isoquinoline Core N/AActs as a "privileged scaffold" found in numerous natural products and bioactive compounds. researchgate.netCyclization, Annulation

Role in the Development of Novel Heterocyclic Scaffolds for Chemical Libraries

In the field of drug discovery, the creation of chemical libraries containing diverse molecular scaffolds is essential for identifying new therapeutic agents. Isoquinoline and its derivatives are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to diverse pharmacological activities. This compound is an ideal starting point for generating libraries of novel heterocyclic compounds due to its inherent structural features and reactivity.

The strategic position of the bromine atom allows for systematic modification, enabling the generation of a large number of derivatives from a single precursor. Through high-throughput parallel synthesis, the bromine can be replaced with a multitude of different chemical groups using cross-coupling reactions. This approach allows for the rapid exploration of the chemical space around the isoquinoline core, a key strategy in modern medicinal chemistry. The resulting library of compounds can then be screened for biological activity against various targets, such as enzymes or receptors.

The trifluoromethyl group plays a critical role in the design of these libraries. Its presence often enhances the binding affinity and metabolic stability of drug candidates. rsc.org By incorporating this group from the start, the resulting library is biased towards molecules with more drug-like properties. Research on related compounds, such as 6-(Trifluoromethyl)isoquinolin-1(2H)-one, shows that this scaffold is valuable for developing kinase and topoisomerase inhibitors, which are important classes of therapeutic agents often discovered through library screening.

The table below illustrates the types of novel scaffolds that can be generated from this compound for chemical library development.

Scaffold TypeSynthetic ApproachPotential Therapeutic Area
Aryl/Heteroaryl-substituted Isoquinolines Suzuki or Stille coupling at the C6-Br positionOncology, Inflammation
Alkynyl-substituted Isoquinolines Sonogashira coupling at the C6-Br positionAntiviral, Neuroscience
Amino-substituted Isoquinolines Buchwald-Hartwig amination at the C6-Br positionCNS disorders, Antimicrobial
Fused Polycyclic Heterocycles Intramolecular cyclization following C6 functionalizationMaterials Science, Diagnostics

Exploration in Materials Science Research

While the primary application of this compound is in medicinal chemistry, its unique electronic and photophysical properties suggest potential utility in materials science. Trifluoromethylated heterocyclic compounds are of growing interest in the development of advanced materials, including polymers and organic electronics. rsc.org The introduction of a trifluoromethyl group can influence key material properties such as thermal stability, solubility in organic solvents, and electron-accepting capability.

The isoquinoline core itself is known to be a component of fluorescent materials, and its derivatives have been explored as fluorosensors. The extended π-system of the isoquinoline ring can give rise to interesting photophysical behaviors. The presence of both a heavy bromine atom and an electron-withdrawing trifluoromethyl group can further modulate these properties. For example, heavy atoms can enhance intersystem crossing, a property useful in designing phosphorescent organic light-emitting diodes (OLEDs).

Specific research on incorporating this compound into polymers or liquid crystals is not extensively documented in the literature. However, the synthesis of photochromic liquid crystals often involves bromo-functionalized aromatic precursors that allow for the construction of complex, light-sensitive molecules. researchgate.net Given its structure, this compound could serve as a valuable building block for creating novel polymers with tailored electronic properties or as a core component in the design of new liquid crystalline materials. Further research is needed to fully explore its potential in these areas.

V. Structure Activity Relationship Sar Studies and Mechanistic Insights for 6 Bromo 1 Trifluoromethyl Isoquinoline Analogues

Rational Design and Synthesis of 6-Bromo-1-(trifluoromethyl)isoquinoline Derivatives for SAR Profiling

The rational design of analogues of this compound is a strategic process aimed at exploring and optimizing biological activity. This process often begins with a lead compound, identified through screening or computational modeling, and involves systematic modifications to its structure to understand the structure-activity relationship (SAR).

Key strategies in the design of these derivatives include:

Substituent Modification : The bromine atom at the C-6 position and the trifluoromethyl group at the C-1 position are key features. The design process involves creating analogues where these groups are moved to other positions, replaced by other halogens (e.g., chlorine, fluorine), or substituted with groups of varying electronic and steric properties (e.g., methyl, methoxy). nih.gov This helps to probe the specific requirements of the target's binding pocket.

Introduction of Additional Functional Groups : To enhance potency or selectivity, other functional groups can be introduced at various positions on the isoquinoline (B145761) ring. For instance, adding hydroxyl or amino groups can create new hydrogen bonding opportunities with a biological target.

The synthesis of these rationally designed compounds often involves multi-step chemical sequences. Common synthetic strategies for constructing the isoquinoline core include the Bischler–Napieralski reaction, the Pictet–Spengler reaction, and the Pomeranz–Fritsch reaction. nih.govwikipedia.org For instance, the Bischler–Napieralski reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the isoquinoline. nih.gov The introduction of the trifluoromethyl group at the C-1 position is a critical and often challenging synthetic step, which can be achieved through various trifluoromethylation reagents. Similarly, the bromine atom can be introduced at the C-6 position through electrophilic aromatic substitution on a suitable isoquinoline precursor.

Investigation of Molecular Interactions with Biological Targets (Research Models)

Derivatives of the isoquinoline scaffold are known to interact with a wide range of biological targets, including enzymes like kinases and phosphodiesterases, and nuclear receptors. nih.govscience.gov The specific compound, this compound, and its analogues have been investigated for their potential to modulate the activity of such targets. For example, some isoquinoline derivatives have been studied as inhibitors of Retinoic Acid-Related Orphan Receptor gamma t (RORγt), a key regulator of the immune system. nih.gov

Molecular docking and other computational methods are frequently used to predict and analyze the binding modes of these compounds within the active site of a target protein. nih.gov These models help to visualize how the molecule fits into the binding pocket and which residues it interacts with, guiding further rational design.

The bromine and trifluoromethyl substituents play a crucial role in determining the binding affinity and selectivity of these isoquinoline derivatives.

Bromine Atom (Br) : The bromine atom at the C-6 position also contributes to the binding affinity, often through halogen bonding or hydrophobic interactions. Halogen bonds are non-covalent interactions where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the biological target. The position of the bromine is critical; moving it to other locations on the isoquinoline ring can drastically alter the binding affinity and selectivity, highlighting the specific topology of the target's binding site. Studies on other quinazoline (B50416) scaffolds have shown that a bromo-substituent can be crucial for activity and selectivity. nih.govnih.govresearchgate.net

The interplay between these two substituents is a key aspect of the SAR. The table below illustrates hypothetical data on how modifications to these substituents might affect the inhibitory concentration (IC50) against a target protein, based on general principles of medicinal chemistry.

CompoundC-1 SubstituentC-6 SubstituentTarget IC50 (nM)
A -CF3-Br15
B -CF3-H150
C -H-Br500
D -CF3-Cl25
E -CH3-Br300

This table is for illustrative purposes and does not represent actual experimental data.

Stereochemistry can be a critical factor in the biological activity of drug molecules, as biological targets are chiral environments. mdpi.com While this compound itself is achiral, the introduction of chiral centers in its derivatives can lead to significant differences in activity between stereoisomers.

For example, if a substituent introduced onto the isoquinoline scaffold creates a chiral center, the resulting enantiomers or diastereomers may exhibit different binding affinities and efficacies. mdpi.com This is because one stereoisomer may fit more favorably into the chiral binding site of the target protein than the other. Vibrational circular dichroism (VCD) and other chiroptical techniques can be employed to determine the absolute configuration of these chiral derivatives, which is essential for understanding the stereochemical requirements of the biological target. mdpi.com

Elucidation of Proposed Mechanisms of Action in Research Contexts

The mechanism of action for this compound analogues depends heavily on the specific biological target they are designed to inhibit. For instance, if the target is a protein kinase, the proposed mechanism is often competitive inhibition, where the compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. wikipedia.org This blockage of signal transduction can lead to various cellular effects, such as the inhibition of cell proliferation in cancer research models.

In the context of nuclear receptor modulation, such as with RORγt, these compounds may act as inverse agonists. nih.gov An inverse agonist not only blocks the binding of the natural ligand but also reduces the basal activity of the receptor. The proposed mechanism involves the compound binding to the ligand-binding domain of the nuclear receptor, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the transcription of target genes, such as those involved in inflammatory responses. nih.gov

Comparative SAR Analysis of Isoquinoline Scaffolds with Varying Substituents

To fully appreciate the role of the 6-bromo and 1-trifluoromethyl substituents, it is useful to compare the SAR of this scaffold with other substituted isoquinolines.

Comparison with other Halogens : Replacing the bromine at C-6 with other halogens like chlorine or fluorine can fine-tune the electronic and steric properties of the molecule. Generally, the larger and more polarizable bromine atom is more effective at forming halogen bonds than chlorine.

Impact of Substituent Position : The biological activity of substituted isoquinolines is highly dependent on the position of the substituents. For example, studies on other isoquinoline series have shown that moving a key substituent from one position to another can lead to a complete loss of activity, underscoring the precise structural requirements for target engagement. nih.gov

The following table provides a hypothetical comparative analysis of different isoquinoline scaffolds against a specific biological target.

ScaffoldC-1 SubstituentC-6 SubstituentOther SubstituentsRelative Potency
Isoquinoline -CF3-BrNone++++
Isoquinoline -CF3-HNone++
Isoquinoline -H-BrNone+
Quinoline (B57606) -CF3-BrNone+++
Isoquinolin-1-one -CF3-BrNone+/-

This table is for illustrative purposes and does not represent actual experimental data.

This comparative approach allows researchers to build a comprehensive understanding of the SAR for the isoquinoline class of compounds, highlighting the unique contributions of the 6-bromo and 1-trifluoromethyl substitution pattern.

Vi. Computational and Theoretical Chemistry Investigations on 6 Bromo 1 Trifluoromethyl Isoquinoline

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure of 6-Bromo-1-(trifluoromethyl)isoquinoline is significantly influenced by its substituents. The bromine atom at the 6-position and the trifluoromethyl group at the 1-position both exert strong electron-withdrawing effects. The trifluoromethyl group, in particular, is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic perturbation affects the reactivity of the isoquinoline (B145761) core, influencing its susceptibility to nucleophilic or electrophilic attack.

DFT calculations on similar bromo- and trifluoromethyl-substituted heterocyclic systems have shown that the HOMO is often localized on the aromatic ring system, while the LUMO is distributed over the entire molecule, with significant contributions from the electron-deficient regions. nih.gov For this compound, the HOMO would be expected to be delocalized over the benzene (B151609) and pyridine (B92270) rings, while the LUMO would likely have significant density around the C1-N bond and the trifluoromethyl group. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity.

A hypothetical table of calculated electronic properties for this compound, based on DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level of theory), is presented below. nih.govresearchgate.net

Note: These values are hypothetical and would require specific DFT calculations for confirmation.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. Given the prevalence of isoquinoline and quinazoline (B50416) scaffolds in medicinal chemistry, it is plausible that this compound could exhibit biological activity. nih.gov

In the absence of specific experimental data for this compound, we can hypothesize its interaction with a relevant biological target. For instance, many quinazoline derivatives are known to target the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov A molecular docking simulation of this compound into the active site of EGFR could reveal potential binding modes.

A hypothetical table summarizing the results of a molecular docking simulation of this compound with the EGFR active site is provided below.

Table 2: Hypothetical Molecular Docking Results for this compound with EGFR

Parameter Predicted Value/Interaction Residue(s) Involved
Binding Energy -8.5 kcal/mol -
Hydrogen Bonds 1 Met793
π-π Stacking 1 Phe856
Halogen Bond 1 Gly796

Note: These results are hypothetical and based on docking simulations with similar compounds. nih.govnih.gov

Computational Prediction of Reaction Mechanisms and Transition States

The trifluoromethyl group at the 1-position, being strongly electron-withdrawing, activates the isoquinoline ring towards nucleophilic attack. Computational studies can model the reaction pathway of a nucleophile (e.g., an amine or an alcohol) attacking the C6 carbon. This would involve calculating the energies of the starting materials, the Meisenheimer intermediate (a resonance-stabilized anionic σ-complex), the transition state for its formation, and the final products.

The transition state geometry would reveal the bond-forming and bond-breaking processes occurring during the rate-determining step. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate. Such studies on related halogenated N-heterocyles have provided detailed insights into their reactivity. purdue.edu

A proposed, computationally-derived reaction coordinate diagram for the S_NAr reaction of this compound with a generic nucleophile (Nu⁻) is shown below.

(A simplified, text-based representation of a reaction coordinate diagram)

Reactants: this compound + Nu⁻

Transition State 1 (TS1): Formation of the C-Nu bond and partial breaking of the C-Br bond.

Intermediate: Meisenheimer complex.

Transition State 2 (TS2): Cleavage of the C-Br bond.

Products: 6-Nu-1-(trifluoromethyl)isoquinoline + Br⁻

Computational analysis would provide the relative energies of each of these species, elucidating the thermodynamics and kinetics of the reaction.

Conformational Analysis and Stereoselective Reaction Pathways

While the isoquinoline ring system is largely planar, the trifluoromethyl group can adopt different conformations due to rotation around the C1-CF₃ bond. Conformational analysis using computational methods can determine the preferred orientation of the CF₃ group and the energy barriers for its rotation. The lowest energy conformation is typically one that minimizes steric clashes with the rest of the molecule.

The stereochemistry of reactions involving this compound can also be investigated computationally. For instance, if a chiral center is introduced into the molecule through a reaction, computational models can predict which stereoisomer is more likely to be formed. This is particularly relevant for reactions at a prochiral center or for diastereoselective reactions.

For example, if the isoquinoline nitrogen were to be quaternized with a chiral alkyl halide, computational modeling could predict the facial selectivity of the attack, leading to a predominance of one diastereomer. The relative energies of the transition states leading to the different stereoisomers would determine the stereochemical outcome of the reaction. While specific studies on this molecule are lacking, theoretical investigations on the stereoselectivity of reactions in similar heterocyclic systems have demonstrated the power of computational methods in predicting and explaining experimental observations. mdpi.com

Vii. Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-bromo-1-(trifluoromethyl)isoquinoline, a complete assignment requires a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR. These experiments provide detailed information about the chemical environment of each atom, their connectivity, and through-space interactions.

In a typical analysis, the sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), and the spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: This technique identifies the number and types of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons on the isoquinoline (B145761) ring are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. The aromatic protons would typically appear as multiplets in the downfield region of the spectrum. The coupling constants (J) between adjacent protons would help to establish their relative positions on the ring.

¹³C NMR Spectroscopy: This experiment provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. Similarly, the carbon atom bonded to bromine would have its chemical shift influenced by the halogen's electronegativity and isotopic properties.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. It would show a singlet for the three equivalent fluorine atoms, and its chemical shift would be indicative of the electronic environment of the CF₃ group. chemicalbook.com

While specific spectral data for this compound is not widely published, the table below shows representative ¹H and ¹³C NMR data for the closely related compound 6-Bromoquinoline to illustrate the expected spectral regions.

Table 1: Representative NMR Data for a Related Compound

Compound Nucleus Chemical Shifts (ppm) and Coupling Constants (Hz)
6-Bromoquinoline ¹H NMR δ 8.85 (dd, J = 4.2, 1.6 Hz, 1H), 8.32 (d, J = 2.2 Hz, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.80 (dd, J = 8.8, 2.2 Hz, 1H), 7.42 (dd, J = 8.4, 4.2 Hz, 1H)
6-Bromoquinoline ¹³C NMR δ 151.2, 147.9, 135.9, 133.5, 130.6, 129.5, 128.8, 122.4, 121.8

Data is illustrative for 6-Bromoquinoline and not this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₀H₅BrF₃N), the experimentally determined monoisotopic mass should match the calculated value to within a very small margin of error (typically < 5 ppm).

Beyond molecular formula confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For isoquinoline alkaloids and their derivatives, characteristic fragmentation behaviors can be predicted and observed. google.comuni.lu The presence of the bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio).

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental values for further structural confirmation. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 275.96303 152.0
[M+Na]⁺ 297.94497 165.8
[M-H]⁻ 273.94847 154.7

Data is predicted for 4-bromo-6-(trifluoromethyl)isoquinoline, a structural isomer, and serves as a close approximation. uni.lu

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common methods used.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interactions with the stationary phase. As the separated components elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. This provides both retention time data for purity assessment and mass spectral data for identification. GC-MS analysis of related trifluoromethyl-substituted benzonitriles has been reported in the literature, demonstrating its utility for this class of compounds. chemicalbook.com

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization

While NMR and MS can provide a wealth of structural information, X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique is performed on a single crystal of the compound. X-rays are diffracted by the electrons in the crystal, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of the atoms in space.

For this compound, a crystal structure would provide:

Unambiguous confirmation of the connectivity of the atoms.

Precise bond lengths, bond angles, and torsion angles.

Information on the planarity of the isoquinoline ring system.

Details of intermolecular interactions in the solid state, such as stacking or hydrogen bonding, which can influence the material's physical properties.

While the crystal structure for this compound itself is not publicly available, studies on closely related brominated quinoline (B57606) and tetrahydroquinoline derivatives have been published, demonstrating the power of this technique to resolve complex structural details, including disorder in the crystal lattice. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-1-(trifluoromethyl)isoquinoline with high purity?

  • Methodological Answer : The compound is synthesized via bromination at the 6-position of the isoquinoline ring and introduction of the trifluoromethyl group at the 1-position. Bromination typically employs reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃), while the trifluoromethyl group is introduced via nucleophilic substitution or Ullmann-type coupling using CuI catalysts . Reaction conditions (e.g., solvent polarity, temperature gradients between 80–120°C, and inert atmospheres) critically influence yield (reported 45–78%) and purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to identify substituent-induced deshielding effects (e.g., bromine at C6 causes downfield shifts ~δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular weight (C₁₀H₅BrF₃N; theoretical ~275.96 g/mol) with <2 ppm error .
  • DFT Calculations : Predict electron-density distribution and reactive sites (e.g., electrophilic bromine vs. electron-deficient trifluoromethyl group) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow GHS guidelines:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to mitigate inhalation hazards from brominated intermediates .
  • Waste Disposal : Neutralize halogenated byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Systematic optimization is required:

  • Catalyst Screening : Compare CuI, Pd(PPh₃)₄, and NiCl₂ for trifluoromethylation efficiency. CuI often provides higher regioselectivity but may require elevated temperatures (100–120°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions; balance with toluene or THF for controlled reactivity .
  • Yield-Purity Trade-offs : Use HPLC (C18 column, acetonitrile/water gradient) to correlate yield losses (e.g., 78% → 62%) with byproduct formation (e.g., dehalogenated intermediates) .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify nucleophilic (C1 trifluoromethyl) and electrophilic (C6 bromine) sites. Bond dissociation energies (BDEs) for C-Br (~65 kcal/mol) guide Suzuki-Miyaura coupling feasibility .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict steric hindrance from the trifluoromethyl group during palladium-catalyzed couplings .

Q. How does the electronic nature of this compound influence its bioactivity in medicinal chemistry applications?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., replace Br with Cl or F) and assay antiviral/antibacterial activity. The trifluoromethyl group enhances metabolic stability and membrane permeability .
  • Docking Simulations : Model interactions with target proteins (e.g., HIV protease) using AutoDock Vina; the bromine atom may occupy hydrophobic pockets, while the trifluoromethyl group stabilizes π-π stacking .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (83–87°C vs. 90–94°C)?

  • Methodological Answer : Discrepancies arise from:

  • Polymorphism : Crystallization conditions (slow vs. fast cooling) produce different crystal forms .
  • Purity : HPLC data (e.g., 95% vs. 99% purity) correlate with sharper melting ranges. Contaminants like unreacted isoquinoline precursors lower observed mp .

Experimental Design

Q. How to design a kinetic study for the bromination step in synthesizing this compound?

  • Methodological Answer :

  • Variable Control : Fix solvent (DCM), catalyst (FeCl₃), and temperature (80°C). Vary Br₂ equivalents (1.0–1.5 eq) and sample aliquots at 10-minute intervals.
  • Analytical Tools : Use GC-MS to track bromine incorporation; pseudo-first-order kinetics typically apply with rate constants (k) ~0.05 min⁻¹ .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.